molecular formula C16H19N5O3 B12035703 7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-35-3

7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12035703
CAS No.: 476481-35-3
M. Wt: 329.35 g/mol
InChI Key: IMEWXMXYWOVSPI-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a phenethylamino group attached to a purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with 2-bromoethanol to introduce the hydroxyethyl group. This is followed by the amination reaction with phenethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenethylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or other amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is studied for its potential as a biochemical probe. It can interact with nucleic acids and proteins, providing insights into cellular processes and molecular interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its purine structure suggests it may have activity against certain diseases, including cancer and viral infections. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active ingredients.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and phenethylamino groups enhance its binding affinity to these targets, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

Compared to these compounds, 7-(2-Hydroxyethyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has a unique combination of functional groups that confer distinct chemical and biological properties. Its hydroxyethyl group allows for additional hydrogen bonding, while the phenethylamino group enhances its lipophilicity and potential interactions with hydrophobic pockets in proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

476481-35-3

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C16H19N5O3/c1-20-13-12(14(23)19-16(20)24)21(9-10-22)15(18-13)17-8-7-11-5-3-2-4-6-11/h2-6,22H,7-10H2,1H3,(H,17,18)(H,19,23,24)

InChI Key

IMEWXMXYWOVSPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CCO

Origin of Product

United States

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